5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione
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Description
5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione (UFD-2,4-D) is a synthetic fluorinated compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. UFD-2,4-D has a wide variety of properties that make it an attractive candidate for study. It is highly stable and non-toxic, and it is also an effective solvent for many organic compounds. UFD-2,4-D has a unique combination of physical and chemical properties that make it an ideal candidate for a wide range of applications.
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis and Structural Analysis : 1,1,1-Trifluoropentane-2,4-dione, a related compound, demonstrates selective protection when treated with pyrrolidine, leading to regioselective synthesis outcomes. This process highlights the potential of trifluoromethyl-β-diketones in synthesizing specific pyrazoles, showcasing their utility in complex chemical syntheses (Lyga & Patera, 1990).
Halogenation and Stereochemistry : Research on 4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione, another structurally related compound, involves halogenation techniques to produce α-halo-diones. The study provides insights into the substituted positions and stereochemistry of halogen atoms, relevant to understanding the chemical behavior of similar diketone structures (Umehara, Hishida, Fujieda, & Sasaki, 1977).
Crystal and Molecular Structure Analysis : Studies on compounds like 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione help in elucidating the configuration and conformation of related bicyclic diketones. Understanding crystal structures aids in comprehending the physical and chemical properties of these compounds (Umehara, Takayanagi, Ogura, & Hishida, 1978).
Applications in Material Science
- Corrosion Inhibition : Spirocyclopropane derivatives, which include structures similar to 5,5,6,6,7,7,8,8,9,9,9-undecafluorononane-2,4-dione, have been studied for their effectiveness in inhibiting corrosion in metals. These compounds show potential as environmentally friendly corrosion inhibitors in acidic solutions, highlighting their applicability in material science and industrial processes (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Photoreactivity and Synthesis of Novel Compounds
- Photolysis and Formation of Novel Compounds : Studies on the photolysis of certain cyclooctapyrimidine-diones have led to the discovery of new chemical structures and pathways. These findings are significant for understanding the photoreactivity and potential applications of similar cyclic β-diketonate compounds in synthesizing novel chemical entities (Ohkura, Nishijima, & Seki, 2001).
properties
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,9-undecafluorononane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F11O2/c1-3(21)2-4(22)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGIKLABXBCDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F11O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504108 |
Source
|
Record name | 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione | |
CAS RN |
75824-01-0 |
Source
|
Record name | 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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